2-Chloro-5-cyclobutylpyrimidine
Description
2-Chloro-5-cyclobutylpyrimidine is a substituted pyrimidine derivative characterized by a chlorine atom at the 2-position and a cyclobutyl group at the 5-position. Pyrimidine derivatives are widely utilized in medicinal chemistry and material science due to their versatility in reactions, such as nucleophilic substitutions and cross-couplings. The cyclobutyl group introduces moderate steric bulk and ring strain, which can influence reactivity and binding interactions in biological systems .
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-chloro-5-cyclobutylpyrimidine |
InChI |
InChI=1S/C8H9ClN2/c9-8-10-4-7(5-11-8)6-2-1-3-6/h4-6H,1-3H2 |
InChI Key |
PWYGDFQSAWKTFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CN=C(N=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Key Properties
The following table summarizes critical differences between 2-Chloro-5-cyclobutylpyrimidine and its analogs:
Structural and Functional Analysis
- Cyclobutyl vs. Cyclopentyl Groups : The cyclobutyl group (4-membered ring) introduces greater ring strain and less steric hindrance compared to cyclopentyl (5-membered ring). This difference may affect binding kinetics in enzyme inhibition, as seen in kinase-targeting compounds like 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one .
- Chloro vs. Methoxy Substituents : The chloro group at the 2-position acts as a leaving group, facilitating nucleophilic substitution reactions. In contrast, the methoxy group in 2-Chloro-5-methoxypyrimidine enhances solubility but reduces electrophilicity, limiting its utility in certain synthetic pathways .
- Boronic Acid Derivatives : The addition of a boronic acid group (e.g., 4-Chloro-2-(cyclobutyl)pyrimidine-5-boronic acid) enables participation in Suzuki-Miyaura cross-couplings, a critical reaction in constructing biaryl structures for pharmaceuticals .
- Aromatic vs. Aliphatic Substituents : 2-Chloro-5-phenylpyrimidine’s phenyl group increases lipophilicity, favoring membrane permeability in drug candidates, whereas aliphatic groups like cyclobutyl balance solubility and reactivity .
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